molecular formula C8H11N3O2 B14918565 4-(Dimethylamino)-2-methylpyrimidine-5-carboxylic acid

4-(Dimethylamino)-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B14918565
M. Wt: 181.19 g/mol
InChI Key: OVXVCMVJJWYHMF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a dimethylamino group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group, the methyl group, and the carboxylic acid group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dimethylamino group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(Dimethylamino)-2-methylpyrimidine-5-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Dimethylamino)-2-methylpyrimidine-5-carboxylic acid include other pyrimidine derivatives with different substituents, such as:

  • 4-(Dimethylamino)pyridine
  • 2-Methylpyrimidine-5-carboxylic acid
  • 4-Aminopyrimidine-5-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-(dimethylamino)-2-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-5-9-4-6(8(12)13)7(10-5)11(2)3/h4H,1-3H3,(H,12,13)

InChI Key

OVXVCMVJJWYHMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N(C)C)C(=O)O

Origin of Product

United States

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